2-Cyclopropylalanine
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Description
“H-a-cyclopropyl-D-Ala-OH HCl” is a chemical compound that is used in laboratory settings . It is an inhibitor and substrate of amino acid derivatives and reagents .
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds like “H-a-cyclopropyl-D-Ala-OH HCl” involves a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . This process introduces strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis
The molecular structure of “H-a-cyclopropyl-D-Ala-OH HCl” consists of a cyclopropyl group, which is a chemical structure derived from cyclopropane . The chemical formula of this compound is C₆H₁₁NO₂ · HCl .Chemical Reactions Analysis
Cyclopropane synthesis involves various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions enable the formation of cyclopropyl arenes in good yields .Safety and Hazards
While specific safety and hazard information for “H-a-cyclopropyl-D-Ala-OH HCl” is not available, it’s important to handle all chemical substances with care. For similar compounds, precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Future Directions
The future directions of “H-a-cyclopropyl-D-Ala-OH HCl” and similar compounds involve their potential applications in the pharmaceutical industry . The cyclopropyl moiety has shown potential in interacting with essential amino acid residues inside the active pocket of the human androgen receptor, highlighting its potential role in the development of new drugs .
Properties
IUPAC Name |
(2R)-2-amino-2-cyclopropylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYYCFVOBCXDL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CC1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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